![molecular formula C11H6BrClN4 B2823956 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-16-1](/img/structure/B2823956.png)

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

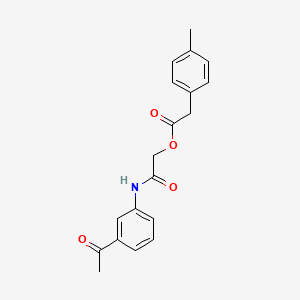

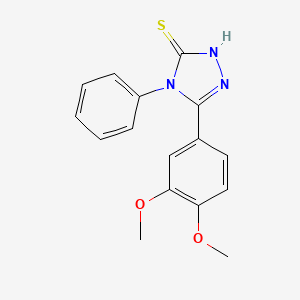

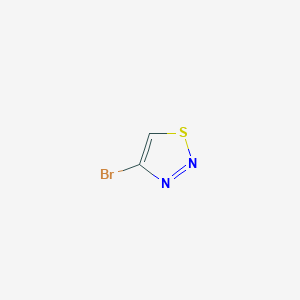

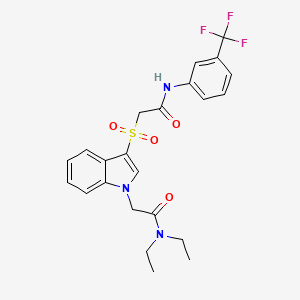

“8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of “this compound” involves a three-step reaction sequence . The process is described as atom-economical, one-pot, and three-step cascade . The products were obtained in high yield and purity .Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The protocol features initial oxidative cyclization of readily available chloropyrimidinylhydrazones followed by feasible Dimroth rearrangement .Physical and Chemical Properties Analysis

The compound has 17 heavy atoms and 15 aromatic heavy atoms . It has no rotatable bonds, 3 H-bond acceptors, and no H-bond donors . Its molar refractivity is 68.93 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Tang, Wang, Li, and Wang (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines using bromine-mediated oxidative cyclization. They confirmed the structure through single-crystal X-ray analysis. These compounds showed stability, allowing for isolation in pure form, and could be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement. The halogen functionalities on the pyrimidine nucleus make these products versatile intermediates for synthetic diversification (Tang, Wang, Li, & Wang, 2014).

Potential as Antiasthma Agents

- Medwid et al. (1990) found 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines to be active as mediator release inhibitors in a human basophil histamine release assay, suggesting potential applications as antiasthma agents. These compounds were synthesized through a series of reactions starting from arylamidines, with several derivatives showing promising activity for further pharmacological study (Medwid et al., 1990).

Antimicrobial Applications

- Kumara, Mohana, and Mallesha (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antimicrobial activity against clinically isolated strains. Some compounds showed good activity against tested microbial strains, indicating potential applications in antimicrobial therapies (Kumara, Mohana, & Mallesha, 2013).

Photophysical and Redox Properties

- Rasputin et al. (2020) studied the optical and electrochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines with various (het)aryl substituents. These compounds were found to be promising as luminescent dyes and push-pull systems due to their photophysical and redox properties (Rasputin et al., 2020).

Further Chemical Transformations

- Li, Li, and Wang (2010) explored reactions of chloropyrimidinyl hydrazones with bromine, leading to [1,2,4]triazolo[4,3-c]pyrimidines and subsequent Dimroth rearrangement to produce functionalized 2-substituted [1,2,4]triazolo[1,5-c]pyrimidines. This highlights the compound's potential as a versatile intermediate in chemical synthesis (Li, Li, & Wang, 2010).

Wirkmechanismus

Zukünftige Richtungen

While there is limited information on the future directions of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine”, the compound’s potential as a CDK2 inhibitor suggests it could be further explored for cancer treatment . More research is needed to fully understand its potential applications and safety profile.

Eigenschaften

IUPAC Name |

8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHLYKHEEQDQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

![6,7-Dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2823887.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)